6-ethynyl-9H-purine

Covalent Kinase Inhibitor Nek2 Structure-Activity Relationship

Resolving the need for irreversible kinase inhibitor scaffolds: 6-Ethynyl-9H-purine provides the critical terminal alkyne warhead; ethyl/cyano replacements yield zero Nek2 inhibition (Lit. data). • Covalent Cys22 targeting in Nek2 with >95% purity solid. • Enables CuAAC/SPAAC bioconjugation and Sonogashira cross-coupling. • Immediate shipment from inventory; ideal for medicinal chemistry and chemical biology.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 1934421-58-5
Cat. No. B1489973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethynyl-9H-purine
CAS1934421-58-5
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC#CC1=C2C(=NC=N1)N=CN2
InChIInChI=1S/C7H4N4/c1-2-5-6-7(10-3-8-5)11-4-9-6/h1,3-4H,(H,8,9,10,11)
InChIKeyZWKPDVVCMNKMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-9H-purine Overview


6-Ethynyl-9H-purine (CAS 1934421-58-5) is a substituted purine heterocycle, distinguished by the presence of a terminal ethynyl (-C≡CH) group at the purine C6 position [1]. This compound serves primarily as a versatile synthetic intermediate, most notably for the construction of covalent kinase inhibitors and as a building block in nucleic acid research. It is typically provided as a solid with a purity of ≥95% and a molecular weight of 144.13 g/mol . Its value proposition for procurement is directly tied to the unique chemical and biological properties conferred by its 6-ethynyl moiety, which are fundamentally distinct from other C6-substituted purines [2].

6-Ethynyl-9H-purine Irreplaceability


Substituting 6-ethynyl-9H-purine with a generic purine analog (e.g., 6-chloropurine or 6-aminopurine) or even a closely related 6-substituted derivative (e.g., 6-ethylpurine or 6-cyanopurine) is not feasible for applications requiring a covalent warhead or a terminal alkyne handle. The specific 6-ethynyl group is not merely a substituent; it is the essential functional determinant of the compound's reactivity and biological activity. Studies have shown that replacing the ethynyl group with an ethyl or cyano group completely abolishes activity against the target kinase Nek2 [1]. This is because the ethynyl group acts as a Michael acceptor, enabling the formation of a stable, irreversible covalent bond with a specific cysteine residue (Cys22) in the kinase's active site [2]. Conversely, for applications in click chemistry or Sonogashira coupling, the terminal alkyne is the essential reactive handle, and no other functional group can participate in these highly specific, bioorthogonal conjugation reactions [3]. Therefore, the choice of 6-ethynyl-9H-purine is not a matter of optimization but a fundamental requirement for achieving the intended mechanism of action.

6-Ethynyl-9H-purine Comparative Performance


Ethynyl Warhead Essential for Nek2 Inhibition

In a direct head-to-head comparison, the replacement of the 6-ethynyl group on the purine scaffold with a 6-ethyl or 6-cyano group completely abrogates inhibitory activity against Nek2 kinase. The parent compound, 6-ethynyl-N-phenyl-7H-purin-2-amine, is a potent covalent inhibitor (IC50 = 0.15 µM). In contrast, its 6-ethyl and 6-cyano analogs show no measurable inhibition, underscoring the absolute requirement for the ethynyl warhead [1].

Covalent Kinase Inhibitor Nek2 Structure-Activity Relationship

N7-Methylation Enhances Warhead Reactivity

Kinetic model studies using N-acetylcysteine methyl ester as a thiol surrogate for Cys22 revealed a significant 5-fold difference in the reactivity of the ethynyl warhead between N7- and N9-methylated purine isomers. The N7-methyl isomer (2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide) was found to be 5-fold more reactive than its N9-methyl counterpart [1]. This difference is attributed to a buttressing effect observed in the crystal structure of the N7-methyl isomer, where the ethynyl group is sterically displaced, altering its sp2 bond angle from the expected 120° to 124°, thereby enhancing its electrophilicity for thiol addition [1].

Medicinal Chemistry Covalent Warhead Reactivity Crystallography

Selective Nek2 Inhibition Over CDK2

Derivatives of 6-ethynylpurine demonstrate significant target selectivity, a critical factor in probe and drug development. A representative compound from this class, (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine, exhibited a 10-fold higher potency for Nek2 (IC50 = 0.27 µM) compared to the closely related cell cycle kinase CDK2 (IC50 = 2.70 µM) [1]. This selectivity profile is a direct consequence of the specific, irreversible covalent binding mechanism enabled by the 6-ethynyl group targeting a non-catalytic cysteine (Cys22) unique to the Nek2 active site [2].

Kinase Selectivity Covalent Probe Cell Cycle

Essential N9-H for Inhibitor Binding

The purine N9-H group is essential for the initial non-covalent binding of 6-ethynylpurine inhibitors to the Nek2 ATP-binding site hinge region, which precedes the covalent bond formation. A series of N-methylated control compounds (N-methylanilinopurines 52-54) were synthesized and found to be essentially inactive in the Nek2 inhibition assay [1]. This finding demonstrates that the imidazole N9H hydrogen bond is a critical anchor, and its methylation prevents the inhibitor from achieving the proximity and orientation required for the subsequent covalent modification of Cys22 [1].

Medicinal Chemistry Structure-Activity Relationship Binding Mode

6-Ethynyl-9H-purine Applications


Covalent Nek2 Inhibitor Synthesis

This is the primary, quantitatively validated application for 6-ethynyl-9H-purine. It serves as the essential starting material for the synthesis of a series of 2-arylamino-6-ethynylpurines, which function as covalent, irreversible inhibitors of the mitotic kinase Nek2. As shown in Section 3, the 6-ethynyl group is absolutely required for activity, with direct comparators like 6-ethyl and 6-cyano analogs showing no inhibition [3]. These derivatives are used to dissect Nek2's role in cell cycle progression and as potential anticancer agents, with demonstrated selectivity over other kinases like CDK2 [4].

Bioorthogonal Conjugation via CuAAC

The terminal alkyne of 6-ethynyl-9H-purine makes it a valuable building block for bioorthogonal click chemistry. It can be readily functionalized with azide-containing payloads (e.g., fluorescent dyes, biotin, or PEG groups) via CuAAC or strain-promoted alkyne-azide cycloaddition (SPAAC). This enables the creation of labeled nucleotides, modified nucleic acids, or functionalized probes for studying DNA-protein interactions and other biological processes [3].

Extended Aromatic Systems Synthesis

6-Ethynyl-9H-purine can undergo metal-catalyzed cyclotrimerization and Sonogashira cross-coupling reactions to yield complex, extended aromatic structures. For example, it can be used to synthesize tris(purin-6-yl)benzenes, which serve as novel Hoogsteen-triplet analogues for DNA research [3], or bis(purin-6-yl)acetylenes, which are covalent DNA base-pair mimics and have been evaluated for cytostatic activity [4].

Tunable Reactivity Alkynylpurine Precursor

The parent 6-ethynyl-9H-purine is a versatile platform for further synthetic elaboration. By introducing electron-withdrawing or electron-donating groups on the ethynyl moiety (e.g., methoxycarbonyl), the reactivity of the alkyne in cycloaddition reactions can be significantly modulated [3]. This allows researchers to fine-tune the compound's properties for specific applications in materials science or to generate diverse libraries of analogs for structure-activity relationship (SAR) studies.

Technical Documentation Hub

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